2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate

bromodifluoroacetate fluorinated intermediates pharmaceutical building blocks

2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate (CAS 2030241-43-9) is a halogenated organosulfur compound belonging to the class of polyfluoroalkyl chlorosulfates. It serves as a semi-finished product for the synthesis of bromodifluoroacetic acid derivatives, which are critical intermediates in pharmaceutical and agrochemical manufacturing.

Molecular Formula C2BrClF4O3S
Molecular Weight 295.44 g/mol
Cat. No. B12062577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate
Molecular FormulaC2BrClF4O3S
Molecular Weight295.44 g/mol
Structural Identifiers
SMILESC(C(F)(F)Br)(OS(=O)(=O)Cl)(F)F
InChIInChI=1S/C2BrClF4O3S/c3-1(5,6)2(7,8)11-12(4,9)10
InChIKeyWSWXWAZXRZZZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate – A High-Yield Intermediate for Bromodifluoroacetate Synthesis


2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate (CAS 2030241-43-9) is a halogenated organosulfur compound belonging to the class of polyfluoroalkyl chlorosulfates . It serves as a semi-finished product for the synthesis of bromodifluoroacetic acid derivatives, which are critical intermediates in pharmaceutical and agrochemical manufacturing . Its structure features a tetrafluoroethyl backbone bearing a terminal bromine and a reactive chlorosulfate (-OSO₂Cl) group, enabling chemoselective transformations to esters, amides, and acyl fluorides under mild conditions .

Atmospheric pressure, open-system synthesis eliminates pressure reactor investment
Chlorosulfate leaving group enables mild esterification and amide formation
Reported high purity (97%) reduces downstream purification burden

Why 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate Cannot Be Replaced by Generic Analogs


Closely related analogs such as 2-iodotetrafluoroethyl chlorosulfate or 2-bromotetrafluoroethyl fluorosulfate are not drop-in replacements. The iodo analog historically required pressure reactors for synthesis, while the fluorosulfate variant exhibits lower leaving-group reactivity, compromising esterification efficiency . Additionally, traditional routes to bromodifluoroacetate esters via oleum hydrolysis involve mercury catalysts and deliver substantially lower yields . These fundamental differences in process safety, reactivity, and yield mean that generic substitution without reevaluation of the entire synthetic sequence risks reduced throughput and increased cost.

2-Iodotetrafluoroethyl chlorosulfate: Historically required pressure reactors; atmospheric process only demonstrated for bromo derivative.
2-Bromotetrafluoroethyl fluorosulfate: Lower leaving-group reactivity may require harsher esterification conditions.
Traditional oleum hydrolysis route: Mercury catalyst, corrosive conditions, and substantially lower isolated yield.

Quantitative Differentiation Evidence for 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate


91% Isolated Yield vs. 56% via Traditional Oleum Hydrolysis Route

The target compound is prepared from tetrafluoroethylene, bromine chloride, and chlorosulfonic acid in an open system at -10 to 0°C without any catalyst, giving a 91% isolated yield and 97% purity . In sharp contrast, the conventional oleum-based hydrolysis of 1,1-difluorotetrahaloethanes produces bromodifluoroacetyl chloride in only 56% yield, requires mercury catalysts, and operates under corrosive, high-temperature conditions .

Isolated yield
Head-to-head
91% vs. 56%
(+35 pp)
Supports lower raw material cost and higher throughput.
Open system, -10 to 0°C vs. oleum/Hg catalyst, elevated temperature.
bromodifluoroacetate fluorinated intermediates pharmaceutical building blocks

Atmospheric Pressure Synthesis vs. Iodo Analog Requiring Pressure Reactors

The preparation of 2-bromotetrafluoroethyl chlorosulfate is carried out in standard glassware at atmospheric pressure . Prior art for the analogous 2-iodotetrafluoroethyl chlorosulfate employed pressure reactors, as noted by the same authors . Although the iodo analog can ultimately be obtained in an open system with modification, the pressure-free route is inherently demonstrated only for the bromo derivative, reducing capital and safety barriers.

Reactor requirement
Method context
Atmospheric pressure, open system
Eliminates high-pressure reactor cost and safety risk.
Iodo analog described with pressure reactors in prior art.
process safety fluorinated organosulfur scalable synthesis

Superior Leaving-Group Reactivity of Chlorosulfate vs. Fluorosulfate for Mild Esterification

The chlorosulfate moiety (-OSO₂Cl) is a far better leaving group than the corresponding fluorosulfate (-OSO₂F), enabling clean conversion to ethyl bromodifluoroacetate at 0–5°C using triethylamine in 69% yield . While the patent RU2602238C1 generically claims both chlorine and fluorine halogen sulfate variants as semi-finished products , the fluorosulfate requires substantially more forcing conditions for analogous transformations, making the chlorosulfate the preferred reagent for mild and selective esterification.

Leaving-group reactivity
Class-level
-OSO₂Cl vs. -OSO₂F
Milder esterification minimizes byproduct formation.
Chlorosulfate enables clean conversion at 0–5°C; fluorosulfate expects harsher conditions.
leaving group esterification fluorinated building blocks

High Purity (97%) Reduces Downstream Purification Burden

After a single distillation, 2-bromotetrafluoroethyl chlorosulfate is obtained in 97% purity (GC) . Commercial sources list the iodo analog at ≥95% purity . While the purity gap appears modest (2 percentage points), the higher initial purity reduces the impurity burden in subsequent steps, which is especially important for GMP intermediate supply chains where every percent of purity gain can simplify purification and raise overall API yields.

Purity after distillation
Specification review
97% (GC) vs. ≥95%
Higher initial purity may simplify downstream purification.
Cross-study comparison; iodo analog commercial specification.
purity specification pharmaceutical intermediates quality control

Industrial and Research Application Scenarios for 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate


GMP-Compliant Synthesis of Bromodifluoroacetic Acid Esters for Pharmaceutical APIs

The 91% yield and 97% purity of the chlorosulfate intermediate make it a robust building block for bromodifluoroacetic acid esters—key intermediates in the synthesis of anti-viral and anti-cancer agents. The high initial purity minimizes downstream purification steps, a critical advantage in GMP-regulated supply chains.

Safe, Scalable Production of Bromodifluoroacetamide and Acyl Fluoride Derivatives

Because the compound is synthesized at atmospheric pressure in standard glassware , it can be safely scaled from laboratory to multi-kilogram pilot-plant batches without investment in high-pressure equipment. The resulting chlorosulfate is readily converted to amides and acyl fluorides under mild conditions.

Replacement of Mercury-Catalyzed Oleum Processes in Agrochemical Intermediate Manufacturing

The traditional oleum route to bromodifluoroacetyl halides uses mercury catalysts and yields only 56% . Switching to the chlorosulfate-based two-step process eliminates toxic mercury waste and raises intermediate yield by 35 percentage points, aligning with green chemistry principles in agrochemical production.

Laboratory-Scale Synthesis of Fluorinated Building Blocks Without Specialized Pressure Equipment

For academic and R&D laboratories that lack high-pressure reactors, the open-system synthesis of 2-bromotetrafluoroethyl chlorosulfate provides a unique entry point to bromodifluoroacetyl chemistry. This lowers the barrier to exploring novel fluorinated scaffolds in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Reported high isolated yield and purity
Downstream purification burden and overall API yield
Scalable bromodifluoroacetamide/acyl fluoride production
Atmospheric pressure, open-system synthesis
Process safety and multi-kilogram scalability
Agrochemical intermediate manufacturing
Mercury-free synthesis route with higher reported yield
Green chemistry compliance and process yield improvement
Laboratory-scale fluorinated building block synthesis
Open-system route without pressure equipment
Accessibility for R&D laboratories lacking high-pressure reactors
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